molecular formula C18H26N2O2 B169573 tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate CAS No. 186202-73-3

tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

Cat. No.: B169573
CAS No.: 186202-73-3
M. Wt: 302.4 g/mol
InChI Key: WUEVXPVJRUPJLC-UHFFFAOYSA-N
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Description

tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is a complex organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom

Preparation Methods

The synthesis of tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate can be achieved through several synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction between 2,5-dimethoxytetrahydrofuran and an appropriate amine or sulfonamine in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields .

Another approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring. This method is highly tolerant of various functional groups and provides a versatile route to N-acylpyrroles .

Chemical Reactions Analysis

tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or halides.

For example, oxidation of the compound can lead to the formation of diketopyrrolopyrrole derivatives, which are valuable intermediates in organic synthesis .

Scientific Research Applications

tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and organic materials. Its unique structure makes it a valuable intermediate in the development of new drugs and materials .

In biology, the compound has been studied for its potential as a bioactive molecule. Its ability to interact with biological targets, such as enzymes and receptors, makes it a promising candidate for drug discovery and development .

In the field of materials science, the compound is used in the synthesis of organic semiconductors and conductive polymers. These materials have applications in electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Mechanism of Action

The mechanism of action of tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .

Additionally, the compound can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication. This can lead to changes in cellular processes, such as gene expression, cell proliferation, and apoptosis .

Biological Activity

tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (CAS No. 370879-56-4) is a compound of interest due to its potential biological activity. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18_{18}H26_{26}N2_2O2_2
  • Molecular Weight : 302.41 g/mol
  • Purity : Typically >95%
  • Storage Conditions : Sealed in dry conditions at 2-8°C

Structural Characteristics

The compound features a hexahydropyrrolo structure that contributes to its biological activity. Its complex structure allows for interactions with various biological targets.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Assays Conducted:

  • DPPH Assay : Measures free radical scavenging ability.
  • FRAP Assay : Assesses the reducing power of antioxidants.
  • ORAC Assay : Evaluates the antioxidant capacity against peroxyl radicals.

Antiproliferative Activity

The compound has shown potential as an antiproliferative agent against various cancer cell lines. The mechanism involves the inhibition of cell proliferation pathways, possibly through the modulation of signaling pathways involved in cell growth and survival.

Anti-inflammatory Effects

This compound may inhibit pro-inflammatory enzymes such as lipoxygenase (LO) and cyclooxygenase (COX), which are pivotal in inflammatory responses.

Inhibitory Concentration (IC50):

  • IC50 values for LO inhibition have been reported in the sub-micromolar range, indicating potent anti-inflammatory properties.

Study 1: Multifunctional Applications

A study synthesized various derivatives of pyrrolo compounds, including this compound. These derivatives were evaluated for their multifunctional properties such as photoprotection and antioxidant capabilities. The findings suggested that these compounds could serve as effective agents in cosmetic formulations due to their ability to protect skin from UV damage while providing antioxidant benefits .

Study 2: Cancer Cell Line Testing

In vitro studies conducted on several cancer cell lines demonstrated that this compound significantly inhibited cell growth, suggesting its potential as a therapeutic agent in oncology .

Data Table: Biological Activity Overview

Activity Type Assay Method Result
AntioxidantDPPHSignificant scavenging ability
FRAPHigh reducing power
ORACStrong antioxidant capacity
AntiproliferativeCell Line TestingInhibition of growth observed
Anti-inflammatoryLO InhibitionIC50 < 1 µM

Properties

IUPAC Name

tert-butyl 2-benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)20-12-15-10-19(11-16(15)13-20)9-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUEVXPVJRUPJLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CN(CC2C1)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30400236
Record name tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186202-73-3
Record name tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 5-benzyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
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